molecular formula C26H26N4O5 B11019935 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide

Cat. No.: B11019935
M. Wt: 474.5 g/mol
InChI Key: ZVZGOORSTWHZDX-UHFFFAOYSA-N
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Description

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and pyrrole moieties, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Isoindoloquinazoline Core: This step often starts with the condensation of an appropriate phthalic anhydride derivative with an amine to form the isoindoloquinazoline core. Reaction conditions may include heating in the presence of a catalyst such as acetic acid.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a strong acid catalyst like sulfuric acid.

    Attachment of the Pyrrole Moiety: The pyrrole group can be introduced via a nucleophilic substitution reaction, where the pyrrole derivative reacts with a suitable leaving group on the isoindoloquinazoline core.

    Formation of the Propanamide Side Chain: This involves the reaction of the intermediate with a propanoyl chloride derivative under basic conditions to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential interactions with biomolecules can be studied. Its structural features suggest it could interact with DNA or proteins, making it a candidate for drug development studies.

Medicine

The compound may have pharmacological properties that could be explored for therapeutic applications. Its ability to undergo various chemical reactions suggests it could be modified to enhance its biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide: Similar structure with a butanamide side chain instead of propanamide.

    3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamide: Similar structure with an ethanamide side chain.

Uniqueness

The uniqueness of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]propanamide

InChI

InChI=1S/C26H26N4O5/c1-28-13-6-7-16(28)15-27-21(31)12-14-29-24-18-10-11-20(34-2)23(35-3)22(18)26(33)30(24)19-9-5-4-8-17(19)25(29)32/h4-11,13,24H,12,14-15H2,1-3H3,(H,27,31)

InChI Key

ZVZGOORSTWHZDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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